molecular formula C24H22N4O2S B11071249 4-amino-1'-benzoyl-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-piperidine]-5-carbonitrile

4-amino-1'-benzoyl-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-piperidine]-5-carbonitrile

Cat. No.: B11071249
M. Wt: 430.5 g/mol
InChI Key: BIRZHJOXXXIXSV-UHFFFAOYSA-N
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Description

4-amino-1’-benzoyl-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate molecular architecture, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1’-benzoyl-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include various amines, benzoyl chlorides, and nitriles. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and quality of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-amino-1’-benzoyl-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile undergoes various chemical reactions, including:

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-amino-1’-benzoyl-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-1’-benzoyl-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-amino-1’-benzoyl-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[74002,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-piperidine]-5-carbonitrile apart from similar compounds is its specific spiro structure and the presence of multiple functional groups

Properties

Molecular Formula

C24H22N4O2S

Molecular Weight

430.5 g/mol

IUPAC Name

4-amino-1'-benzoyl-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-piperidine]-5-carbonitrile

InChI

InChI=1S/C24H22N4O2S/c1-14-12-15(2)27-22-18(14)19-20(31-22)24(17(13-25)21(26)30-19)8-10-28(11-9-24)23(29)16-6-4-3-5-7-16/h3-7,12H,8-11,26H2,1-2H3

InChI Key

BIRZHJOXXXIXSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C4(CCN(CC4)C(=O)C5=CC=CC=C5)C(=C(O3)N)C#N)C

Origin of Product

United States

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